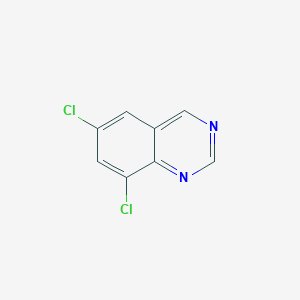

6,8-Dichloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFUDFTSSXWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=NC=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345892 | |

| Record name | 6,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17227-49-5 | |

| Record name | 6,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dichloroquinazoline and Its Derivatives

De Novo Synthesis Routes to 6,8-Dichloroquinazoline Precursors

The construction of the this compound core typically begins with appropriately substituted benzene (B151609) precursors, which are then subjected to cyclization reactions. A common and foundational precursor is 2-amino-3,5-dichlorobenzoic acid.

One established route to this precursor involves the direct chlorination of 2-aminobenzoic acid. This process can be challenging and may lead to mixtures of chlorinated products. A more controlled approach starts with isatoic anhydride (B1165640), which reacts with a methylamine (B109427) solution to open the anhydride ring. The resulting intermediate is then chlorinated using an agent like trichloroisocyanuric acid. This method offers high reactivity and facilitates product separation as the chlorinated product can form a water-soluble salt under basic conditions, simplifying purification.

Once the key precursor, 2-amino-3,5-dichlorobenzoic acid, is obtained, the quinazoline (B50416) ring system is typically formed through condensation with a one-carbon source. For instance, heating 2-amino-3,5-dichlorobenzoic acid with formamide (B127407) leads to the formation of 6,8-dichloroquinazolin-4(3H)-one. nih.gov This quinazolinone is a critical intermediate, as the 4-oxo group can be readily converted to a 4-chloro substituent by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 4,6,8-trichloroquinazoline. nih.govmdpi.com This trichlorinated derivative then serves as a versatile substrate for further functionalization.

| Precursor | Reagents | Product | Reference |

| 2-Aminobenzoic acid | Cl₂ | 2-Amino-3,5-dichlorobenzoic acid | N/A |

| Isatoic anhydride | 1. Methylamine 2. Trichloroisocyanuric acid | 2-Amino-3,5-dichloro-N-methylbenzamide | N/A |

| 2-Amino-3,5-dichlorobenzoic acid | Formamide | 6,8-Dichloroquinazolin-4(3H)-one | nih.gov |

| 6,8-Dichloroquinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4,6,8-Trichloroquinazoline | nih.govmdpi.com |

Transition Metal-Catalyzed Transformations for Derivatization of this compound

Transition metal catalysis provides a powerful toolkit for the selective functionalization of the this compound core, enabling the introduction of a wide array of substituents through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for modifying halogenated heterocycles like this compound. The differential reactivity of the chlorine atoms on the quinazoline ring can be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for creating aryl-aryl bonds. nih.govnih.gov In the context of multi-halogenated quinazolines, the reactivity of the halogen positions often follows the order C4 > C6/C8, primarily due to the electronic influence of the nitrogen atoms in the pyrimidine (B1678525) ring. mdpi.com

For substrates like 4,6,8-trichloroquinazoline, initial Suzuki-Miyaura coupling typically occurs selectively at the most electrophilic C4 position. Subsequent couplings at the C6 and C8 positions can then be achieved, often requiring more forcing conditions or different catalyst systems. Research on the closely related 6,8-dibromo-2,4-dichloroquinazoline (B14044221) has demonstrated the feasibility of one-pot, threefold Suzuki-Miyaura coupling sequences to synthesize fully substituted quinazolines. chim.it This approach involves an initial selective amination or coupling at the C4 position, followed by subsequent palladium-catalyzed reactions at the remaining halogenated sites (C2, C6, and C8) with different boronic acids. chim.it This strategy highlights the potential for controlled, sequential arylation of the this compound framework.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is invaluable for introducing alkynyl moieties onto the quinazoline scaffold, which can serve as handles for further transformations or as key components of functional materials.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on multi-halogenated quinazolines exhibits regioselectivity. Studies on 2-aryl-6,8-dibromo-4-chloroquinazolines have shown that Sonogashira coupling with terminal acetylenes occurs selectively at the C4-chloro position under relatively mild, room-temperature conditions. mdpi.com The resulting 4-(alkynyl)-6,8-dibromoquinazoline can then undergo further cross-coupling reactions, such as Suzuki-Miyaura, at the C6 and C8 positions. mdpi.com While copper is a traditional co-catalyst, modern protocols have been developed that are copper-free, which can prevent the undesirable side reaction of alkyne homocoupling. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govwikipedia.org It is a powerful C-C bond-forming reaction that is tolerant of a wide range of functional groups. Organozinc reagents are typically more reactive than their corresponding organoboron or organotin counterparts, which can be advantageous for coupling with less reactive chlorides. illinois.edu

While specific examples of Negishi coupling applied directly to this compound are not extensively documented, its application to other halogenated quinazolines demonstrates its potential. nih.gov The general mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. illinois.edu Given the successful application of Negishi coupling for the synthesis of various substituted heterocycles, it represents a viable, though less explored, strategy for the arylation or alkylation of the this compound core. The methodology has been successfully used for the cross-coupling of a range of primary alkyl halides and tosylates with various organozinc reagents. organic-chemistry.org

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations. nih.gov Copper-catalyzed reactions can be used for C-H functionalization, cross-coupling, and annulation reactions on heterocyclic systems.

One notable application is the copper-catalyzed cross-dehydrogenative coupling (CDC). For example, quinazoline-3-oxides have been shown to react with indoles in the presence of a copper catalyst to form 4-(indole-3-yl)quinazolines. chim.it This type of reaction involves the formation of a new C-C bond through the formal removal of two hydrogen atoms, providing a direct method for C-H functionalization without pre-halogenation of the quinazoline ring. chim.it

Furthermore, copper-catalyzed annulation reactions can be employed to construct new rings fused to the quinazoline scaffold. Stereoselective copper-catalyzed annulation reactions involving α-diazocarbonyl compounds have been developed for other heteroaromatic systems, suggesting a potential pathway for building more complex polycyclic structures from quinazoline precursors. rsc.org The synthesis of biquinazoline diselenides from substituted 4-chloroquinazolines and sodium diselenide also points to the utility of functionalizing the chloro-positions, a reaction that can be facilitated by copper. raco.cat These examples underscore the potential of copper catalysis to effect unique transformations on the this compound system that are complementary to those achieved with palladium.

Other Metal-Catalyzed Approaches (e.g., Iron, Manganese)

Transition-metal-catalyzed reactions are indispensable for constructing the quinazoline scaffold. frontiersin.orgnih.gov Iron and manganese, being abundant and less toxic than precious metals, have emerged as valuable catalysts in these syntheses.

Iron-Catalyzed Syntheses:

Iron catalysis is a cost-effective and environmentally friendly option for quinazoline synthesis. organic-chemistry.org One notable method involves the iron-catalyzed oxidative amination of N-H ketimines. organic-chemistry.orgnih.govacs.org This process starts with readily available 2-alkylamino benzonitriles, which react with organometallic reagents to form N-H ketimines. These intermediates then undergo an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation to yield 2,4-disubstituted quinazolines. nih.govmdpi.com Screening experiments have identified the combination of FeCl₂ and anhydrous tert-BuOOH as optimal, achieving yields up to 84%. organic-chemistry.org This method is scalable and tolerates a variety of substituents, including alkyl, aromatic, and heterocyclic groups. organic-chemistry.orgmdpi.com

Another iron-catalyzed approach involves the cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions. rsc.org This one-pot synthesis proceeds through the formation of N-benzylidenebenzylamines, followed by oxidative trapping of ammonia (B1221849) and intramolecular cyclization. rsc.org It demonstrates a broad substrate scope and is suitable for gram-scale synthesis. rsc.org

| Catalyst | Starting Materials | Oxidant | Key Features | Yield (%) |

| FeCl₂ | 2-Alkylamino N-H ketimines | tert-BuOOH | Cost-effective, non-toxic, scalable | up to 84 |

| Iron catalyst | 2-Aminobenzyl alcohols, Benzylamines | Aerobic (O₂) | One-pot, broad substrate scope | Not specified |

Manganese-Catalyzed Syntheses:

Manganese is another earth-abundant metal utilized in quinazoline synthesis due to its low toxicity and unique catalytic activities. frontiersin.orgmdpi.com Manganese-catalyzed reactions often proceed via acceptorless dehydrogenative coupling (ADC), a green and atom-economical approach. rsc.orgorganic-chemistry.org

One strategy employs a Mn(I) catalyst with a simple phosphine-free NNN-tridentate ligand for the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides, with yields ranging from 58% to 81%. frontiersin.orgnih.gov This method is noted for its use of easily available substrates and good yields. frontiersin.org

Heterogeneous manganese catalysts, such as α-MnO₂, have also been developed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. frontiersin.orgmdpi.com This reusable catalyst, in the presence of TBHP as an oxidant, provides quinazolines in 59–91% yields. frontiersin.orgmdpi.com The catalyst can be recovered and reused without a significant loss of activity. frontiersin.org

| Catalyst System | Starting Materials | Key Features | Yield (%) |

| Mn(I) with NNN-tridentate ligand | 2-Aminobenzyl alcohols, Primary amides | Atom-economical, sustainable | 58-81 |

| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Reusable heterogeneous catalyst | 59-91 |

Metal-Free Synthetic Strategies for Quinazoline Frameworks

In response to the growing demand for sustainable chemistry, several metal-free synthetic routes to quinazolines have been developed. nih.govfrontiersin.org These methods avoid the cost and potential toxicity associated with metal catalysts.

One approach utilizes molecular iodine as a catalyst for the reaction of 2-aminobenzophenones with aryl amines under an oxygen atmosphere to produce 2-arylquinazolines in 68–92% yields. mdpi.com Similarly, 2-aminobenzyl alcohol and benzylamine (B48309) can be reacted under the same conditions to yield 2-arylquinazolines. mdpi.com

Another innovative metal-free method involves the use of 4,6-dihydroxysalicylic acid as a catalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.govfrontiersin.org This multi-step reaction, comprising oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization, offers a greener alternative to traditional methods. nih.govfrontiersin.org

Furthermore, a mild, metal-free synthesis of quinazolines from 2-aminophenyl ketones and 2,2,2-trichloroethyl imidates hydrochloride has been reported. bohrium.com This method proceeds under mild conditions with readily available starting materials and is suitable for gram-scale synthesis. bohrium.com

Modern Flow Chemistry Approaches for this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages such as improved safety, enhanced reaction kinetics, and scalability. jst.org.inthieme.dechimia.ch This technology is particularly beneficial for handling hazardous reagents and unstable intermediates. thieme.de

While specific flow chemistry syntheses for this compound are not extensively detailed in the provided results, the synthesis of highly functionalized quinazoline intermediates for drugs like divarasib (B10829276) (GDC-6036) highlights the potential of this approach. acs.orgusp.orgfigshare.comresearchgate.net

Continuous Flow Synthesis of Quinazoline Organozinc Intermediates

A scalable continuous flow process has been developed for a densely functionalized quinazoline organozinc intermediate, a key component for the KRAS G12C inhibitor divarasib. acs.orgusp.orgfigshare.com This process overcomes the limitations of traditional cryogenic batch metalation, where the instability of the organomagnesium species posed significant logistical challenges for large-scale manufacturing. acs.orgusp.org The flow process involves a halogen-metal exchange followed by transmetalation to form the more stable organozinc reagent. acs.org The development of this continuous process was guided by reaction kinetics studies and process modeling, and it has been successfully scaled to the multikilogram level with excellent yield. acs.orgusp.org This demonstrates the capability of flow chemistry to enable the safe and efficient production of complex quinazoline-based pharmaceutical intermediates.

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions are highly efficient strategies for the synthesis of complex molecules like quinazolines from simple starting materials in a single operation, avoiding the isolation of intermediates. frontiersin.orgnih.gov

A practical and efficient one-pot synthesis of 2,4,6,8-tetrasubstituted quinazolines has been developed using microwave-assisted sequential bis-S-N-Ar/bis-Suzuki–Miyaura cross-coupling reactions starting from 6,8-dibromo-2,4-dichloroquinazoline. researchgate.net This method allows for the selective functionalization at different positions of the quinazoline core in a convergent manner, tolerating a wide range of boronic acids and amines. researchgate.net

Another one-pot approach enables the synthesis of 2,6,8-trisubstituted 4-aminoquinazoline derivatives through a threefold Suzuki coupling sequence. mdpi.com This reaction starts with the selective amination of 6,8-dibromo-2,4-dichloroquinazoline at the C-4 position, followed by sequential Suzuki couplings at the C-2, C-6, and C-8 positions. mdpi.com The use of an aqueous medium and microwave irradiation makes this an environmentally benign process. mdpi.com

Iron-catalyzed one-pot syntheses have also been reported, such as the cascade reaction of 2-aminobenzyl alcohols with benzylamines. rsc.org Additionally, cobalt-catalyzed one-pot dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles provides quinazolines in up to 95% yield under mild, ligand-free conditions. frontiersin.org

Reactivity and Mechanistic Investigations of 6,8 Dichloroquinazoline

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on Dichlorinated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. In the case of dichlorinated quinazolines, the position of substitution is highly dependent on the reaction conditions and the inherent electronic properties of the quinazoline (B50416) ring. For 2,4-dichloroquinazolines, SNAr reactions with various nucleophiles, such as primary and secondary amines, consistently show a high degree of regioselectivity for substitution at the C4 position. mdpi.comresearchgate.netnih.govresearchgate.net This preference is attributed to the electronic properties of the quinazoline nucleus, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.comresearchgate.netnih.gov

The substitution pattern of the quinazoline ring can significantly influence this regioselectivity. mdpi.com For instance, in 6,8-dibromo-2,4-dichloroquinazoline (B14044221), the initial SNAr reaction with amines occurs selectively at the C2 and C4 positions. researchgate.net This highlights that while the C4 position is generally favored, the presence and nature of other substituents can modulate the reactivity of different positions.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into this regioselectivity. DFT calculations on 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack. researchgate.netnih.gov These theoretical findings are consistent with experimental observations and the calculated lower activation energy for nucleophilic attack at the C4 position. researchgate.netnih.gov

| Dichloroquinazoline Derivative | Nucleophile | Position of Substitution | Reference |

| 2,4-dichloroquinazoline | Primary/Secondary Amines | C4 | mdpi.comresearchgate.netnih.govresearchgate.net |

| 6,8-dibromo-2,4-dichloroquinazoline | Amines | C2 and C4 | researchgate.net |

Chemoselectivity of Halogen Displacements in Metal-Catalyzed Reactions of 6,8-Dichloroquinazoline

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex quinazoline derivatives. The chemoselectivity of these reactions, particularly the order of halogen displacement, is a critical aspect in designing synthetic routes.

Order of Halogen Reactivity (C-Cl vs. C-Br vs. C-I)

In transition metal-mediated cross-coupling reactions of aryl and heteroaryl halides, the general order of reactivity for carbon-halogen bonds is C-I > C-Br >> C-Cl. nih.govresearchgate.net This trend is primarily governed by the bond dissociation energies of the respective C-X bonds. nih.govresearchgate.net This established reactivity difference allows for selective cross-coupling reactions, where iodides or bromides can be preferentially reacted in the presence of chlorides. nih.govresearchgate.netresearchgate.net

However, theoretical calculations at the B3LYP level have indicated that the bond dissociation energy of the C(4)-Cl bond (84.8 kcal/mol) in 6-bromo-2,4-dichloroquinazoline (B10380) is higher than that of the Csp²-Br bond (83 kcal/mol). nih.govresearchgate.net This suggests that factors other than just bond strength can influence the reactivity in these systems. It is also well-established that the strength of a halogen bond follows the order I⋯B > Br⋯B > Cl⋯B >> F⋯B, where B is a Lewis base. mdpi.com

| Halogen Bond | Reactivity Order | Reference |

| C-X | C-I > C-Br >> C-Cl | nih.govresearchgate.net |

| X⋯B | I > Br > Cl >> F | mdpi.com |

Influence of α-Nitrogen Effects on Regioselectivity

The regioselectivity in metal-catalyzed reactions of halogenated quinazolines is significantly influenced by the "α-nitrogen effect." The nitrogen atom at position 3 of the quinazoline ring activates the adjacent C4 position, making the C(4)-Cl bond more susceptible to displacement than other halogen substituents on the carbocyclic ring. nih.govresearchgate.net This increased reactivity is attributed to the coordination of the palladium(0) catalyst with the N-3 lone pair electrons during the oxidative-addition step, which further activates the C(4)-Cl bond. nih.govmdpi.comrroij.com

For example, in the Stille cross-coupling of 6-bromo-2,4-dichloroquinazoline with trimethylalane, the major product is the C4-substituted derivative, a direct consequence of the α-nitrogen effect. nih.govmdpi.com Similarly, Sonogashira cross-coupling of 6-bromo-2,4-dichloroquinazoline with terminal alkynes leads to the exclusive replacement of the 4-chloro atom. nih.govmdpi.com This pronounced effect allows for selective functionalization at the C4 position even in the presence of more traditionally reactive halogens like bromine.

C-H Functionalization Strategies on Quinazoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of quinazoline derivatives, avoiding the pre-functionalization often required in traditional cross-coupling methods. benthamdirect.comchim.it Transition metal catalysis has been extensively employed to achieve C-H arylation, amination, acetoxylation, and other transformations on the quinazoline scaffold. benthamdirect.comresearchgate.net

These strategies have been applied to various positions of the quinazoline ring. For instance, copper-catalyzed cross-dehydrogenative coupling of quinazoline-3-oxides with indoles has been used to synthesize 4-(indole-3-yl)quinazolines. chim.it The proposed mechanism involves the formation of a copper-quinazoline intermediate via C-H activation, followed by oxidative insertion at the indole (B1671886) C3 position. chim.it

Metal-free approaches have also been developed. For example, a tandem reaction utilizing molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant enables the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylic amines through sp³ C-H functionalization. organic-chemistry.org

Elucidation of Reaction Mechanisms via Experimental and Computational Methods

A combination of experimental and computational methods has been crucial in elucidating the mechanisms of reactions involving quinazoline derivatives. mdpi.comarxiv.orgsmu.edu These studies provide a molecular-level understanding of reactivity and selectivity. mdpi.comsmu.edu

For SNAr reactions, DFT calculations have been instrumental in explaining the observed regioselectivity. mdpi.comresearchgate.netnih.gov By modeling the reaction pathway and calculating activation energies, researchers can predict and rationalize the preferential site of nucleophilic attack. mdpi.comresearchgate.netnih.gov For example, DFT studies on 2,4-dichloroquinazolines confirmed that the C4 position is electronically favored for nucleophilic substitution. mdpi.comresearchgate.netnih.gov

In the realm of C-H functionalization, mechanistic studies often involve identifying key intermediates and transition states. chim.it For the copper-catalyzed coupling of quinazoline-3-oxides, experimental evidence supports a mechanism involving a Cu(II) intermediate. chim.it

Computational modeling of reaction mechanisms is increasingly used to predict reaction pathways and understand complex reaction networks. arxiv.orgethz.ch These computational approaches, including the use of neural network potentials, can help in assessing the feasibility of proposed synthetic routes and in understanding the factors that control selectivity. arxiv.org The unified reaction valley approach (URVA) is another powerful computational tool that provides a detailed analysis of the electronic and geometric changes that occur along the reaction path. smu.edu

| Reaction Type | Method of Mechanistic Study | Key Findings | Reference |

| SNAr of 2,4-dichloroquinazolines | DFT Calculations | C4 position is more electrophilic due to a higher LUMO coefficient. | mdpi.comresearchgate.netnih.gov |

| Copper-catalyzed C-H Functionalization | Experimental Mechanistic Studies | Involvement of a Cu(II) intermediate. | chim.it |

| General Reaction Mechanisms | Computational Modeling (Neural Networks, URVA) | Prediction of reaction pathways and analysis of electronic/geometric changes. | arxiv.orgsmu.edu |

Computational and Spectroscopic Analysis of 6,8 Dichloroquinazoline Derivatives

Theoretical Investigations of Molecular and Electronic Structure

Theoretical studies are crucial for understanding the intrinsic properties of 6,8-dichloroquinazoline and its derivatives at an atomic level. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics, which are fundamental to predicting its chemical behavior and potential applications.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For quinazoline (B50416) derivatives, DFT calculations are typically employed to determine the optimized molecular geometry in the ground state. nih.govmdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a stable molecular geometry in the gas phase or in solution using models like the polarizable continuum model (PCM). nih.govdergipark.org.tr

These calculations yield essential data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the theoretical model. nih.gov The electronic properties derived from DFT, such as dipole moments and atomic charges, help in understanding the molecule's polarity and electrostatic potential. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for a Hypothetical this compound Derivative This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1285.45 | Hartree |

| Dipole Moment | 2.15 | Debye |

| Bond Length (C6-Cl) | 1.745 | Ångström (Å) |

| Bond Length (C8-Cl) | 1.742 | Ångström (Å) |

| Bond Angle (Cl-C6-C5) | 119.8 | Degrees (°) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, determining its electrophilicity. youtube.com

Table 2: Example Frontier Molecular Orbital (FMO) Data for a this compound Derivative This table provides an example of FMO analysis results.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.78 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.53 | Indicates chemical stability and reactivity. |

Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. wikipedia.org BDE is a fundamental measure of bond strength and is crucial for understanding the thermal stability and reaction mechanisms of a molecule. libretexts.org

Computational methods, particularly DFT, are widely used to calculate BDEs for various bonds within this compound derivatives, such as the C-Cl, C-H, and C-N bonds. rsc.org The calculation involves determining the energies of the parent molecule and the resulting radical fragments. nih.gov These theoretical BDE values help identify the weakest bonds in the molecule, which are the most likely to break during chemical reactions like pyrolysis or photolysis. wikipedia.org Accurate BDE predictions are essential for designing stable compounds and for understanding their degradation pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the behavior of molecules over time and their interactions with biological systems, providing insights that are often inaccessible through experimental methods alone.

Many quinazoline derivatives are designed as inhibitors of biological macromolecules like protein kinases. nih.govacs.org Predictive modeling, primarily through molecular docking and molecular dynamics (MD) simulations, is used to investigate how this compound derivatives interact with their target proteins. imrpress.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov This technique helps identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govacs.org For example, studies on similar chloro-substituted quinazolines have shown that the chlorine atom can engage in van der Waals interactions with residues in the binding pocket, influencing both potency and selectivity. acs.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose. nih.gov MD simulations model the atomic movements over time, providing a dynamic view of the ligand-macromolecule complex and helping to evaluate the stability of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand its flexibility. mdpi.com

For this compound derivatives, DFT calculations can be used to locate conformational isomers (if applicable, depending on substituents) and determine their relative energies and stabilities. nih.gov Molecular dynamics simulations further provide insights into the dynamic behavior of the molecule, showing how it flexes and transitions between different conformations in solution or when bound to a receptor. nih.gov This information is vital for understanding structure-activity relationships, as the molecule must adopt a specific conformation to bind effectively to its biological target. The stability of these conformations can be assessed by analyzing the root mean square fluctuation (RMSF) of atoms during an MD simulation, which indicates the flexibility of different parts of the molecule. nih.gov

Advanced Spectroscopic Characterization

The unequivocal structural elucidation and characterization of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecular framework, functional groups, and electronic properties, which are crucial for confirming synthesis outcomes and understanding the molecule's behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of quinazoline derivatives, offering precise insights into the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of these compounds.

In the ¹H NMR spectrum of a 6,8-disubstituted quinazoline, the protons on the heterocyclic pyrimidine (B1678525) ring (H-2 and H-4) and the benzenoid ring (H-5 and H-7) give rise to characteristic signals. The chemical shifts are significantly influenced by the electronegativity of the nitrogen atoms and the chlorine substituents, which generally cause a downfield shift (to higher ppm values) of nearby protons. For this compound, one would expect to see distinct singlets or coupled signals for the remaining aromatic protons at positions 2, 4, 5, and 7, with their exact chemical shifts and coupling constants providing definitive structural proof.

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Quinazoline Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | DMSO-d6 | 8.29 (s, 1H), 7.63 (d, J=7.8 Hz, 1H), 7.51 (d, J=7.1 Hz, 2H), 7.41-7.35 (m, 3H), 7.26 (t, J=7.8 Hz, 1H), 7.11 (s, 1H), 6.76 (d, J=7.8 Hz, 1H), 6.69 (t, J=7.8 Hz, 1H), 5.76 (s, 1H) | 163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 rsc.org |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | DMSO-d6 | 7.95 (s, 1H), 7.59 (dd, J=8.0, 1.6 Hz, 1H), 7.23 (dt, J=7.6, 1.6 Hz, 1H), 6.67-6.61 (m, 3H), 1.39 (s, 6H) | 163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5 acgpubs.org |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the IR spectrum provides a characteristic fingerprint.

Table 2: General IR Absorption Frequencies for Dichloroquinazoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1690 - 1640 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 850 - 550 |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. escholarship.orgscispace.comcsic.es For this compound, HRMS provides unambiguous confirmation of its chemical formula (C₈H₄Cl₂N₂).

A key diagnostic feature in the mass spectrum of a dichlorinated compound is the distinctive isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms, such as this compound, will therefore exhibit a characteristic cluster of peaks:

M peak: corresponding to the molecule with two ³⁵Cl atoms.

M+2 peak: corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: corresponding to the molecule with two ³⁷Cl atoms.

The theoretical intensity ratio of these M:[M+2]:[M+4] peaks is approximately 9:6:1. Observing this pattern, along with an accurate mass measurement that matches the calculated value for C₈H₄Cl₂N₂, provides definitive evidence for the compound's identity and elemental composition.

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic and photophysical properties of quinazoline derivatives. researchgate.net These properties are highly sensitive to the molecular structure, including the substitution pattern and the electronic nature of the substituents.

The UV-Vis absorption spectrum of quinazoline derivatives typically displays multiple bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the aromatic system. researchgate.net The positions (λmax) and intensities of these absorption bands are influenced by the chlorine atoms at the 6- and 8-positions, which can act as auxochromes, modifying the electronic structure of the quinazoline chromophore.

Many quinazoline derivatives are known to be fluorescent, meaning they emit light after being electronically excited. Fluorescence spectroscopy measures the emission spectrum, providing information about the excited state of the molecule. The emission wavelength and fluorescence quantum yield are critical parameters that depend on the molecular structure and the surrounding environment, such as solvent polarity. For instance, studies on 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) have shown violet-blue emissions, indicating potential applications in optoelectronic devices. researchgate.net The photophysical properties of this compound derivatives would be similarly influenced by their specific substitution patterns, offering potential for tuning their absorption and emission characteristics for various applications.

Table 3: Example Photophysical Data for a Dichloroquinazoline Derivative

| Compound | Absorption Cut-off (nm) | Emission Maxima (nm) | Reference |

|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | 237 | 427, 490 | researchgate.net |

Applications of 6,8 Dichloroquinazoline Scaffolds in Chemical Biology

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Substituent Effects with Binding and Inhibition Profiles

The biological activity of derivatives based on the quinazoline (B50416) scaffold is highly dependent on the nature and position of various substituents. While specific SAR studies focusing exclusively on the 6,8-dichloroquinazoline core are not extensively detailed, principles can be derived from research on analogous substituted quinazolines, such as those used as kinase inhibitors or antiviral agents. The chlorine atoms at positions 6 and 8 are electron-withdrawing groups that significantly influence the electronic properties of the quinazoline ring system, which in turn affects interactions with biological targets.

Modifications are typically explored at other positions, most commonly at the C4 and C2 positions, to probe the binding pocket of a target enzyme or receptor. For instance, in many kinase inhibitors, a 4-anilino group is a critical pharmacophore that occupies the ATP-binding site. The substituents on this aniline (B41778) ring play a pivotal role in modulating the inhibitory activity.

A systematic analysis of substituent effects on a related 4-anilino-6-aminoquinazoline scaffold, developed as potential MERS-CoV inhibitors, reveals key trends that may be applicable. nih.gov In this series, various halide and other electron-withdrawing or -donating groups were introduced onto the 4-anilino phenyl ring. The findings indicated that a 4-bromo substituent maintained potency, whereas 4-fluoro or 3-chloro substituents led to a reduction in potency compared to the parent compound. nih.gov Interestingly, a strongly electron-withdrawing trifluoromethyl group at the 4-position slightly enhanced the inhibitory activity. nih.gov

These observations highlight the sensitivity of the target's binding pocket to both steric and electronic factors. The introduction of different functional groups can alter the compound's conformation, hydrogen-bonding capabilities, and hydrophobic interactions, thereby influencing its binding affinity and inhibitory profile.

Table 1: Illustrative SAR of Substituted 4-Anilinoquinazoline Derivatives (Note: Data is based on a 4-anilino-6-aminoquinazoline scaffold, presented here to illustrate general SAR principles for substituted quinazolines). nih.gov

| Compound | 4-Anilino Phenyl Ring Substituent | Antiviral Activity (IC₅₀) |

| Parent | 3-Chloro-4-fluoro | Base Potency |

| Analog 1 | 4-Bromo | Maintained Potency |

| Analog 2 | 4-Fluoro | Reduced Potency |

| Analog 3 | 3-Chloro | Reduced Potency |

| Analog 4 | 4-Trifluoromethyl | Slightly Improved Potency |

| Analog 5 | 4-Cyano | Reduced Potency |

Further SAR studies on various quinazoline-based scaffolds have shown that modifications at other positions, such as C6, also significantly impact activity. For example, replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline moieties in a series of EGFR inhibitors resulted in a nearly 50-fold decrease in inhibitory activity, underscoring the importance of the linker's hydrogen-bonding capacity. nih.gov These examples collectively demonstrate that a deep understanding of the correlation between substituent effects and biological activity is essential for rationally designing potent and selective inhibitors based on the this compound scaffold.

Computational Approaches in SAR Elucidation (e.g., QSAR, pharmacophore modeling)

Computational chemistry provides powerful tools to elucidate and predict the SAR of novel compounds, saving significant time and resources in the drug discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two prominent in silico techniques widely applied to the quinazoline class of compounds to gain mechanistic insights and guide the design of more potent molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, 3D-QSAR models have been successfully developed to understand their activity as inhibitors of various targets, including kinases and acetylcholinesterase. nih.govnih.gov These models analyze molecular fields (e.g., steric and electrostatic) to determine which properties are critical for activity.

For a hypothetical series of this compound derivatives, a 3D-QSAR study would involve:

Building a Dataset: Synthesizing and testing a series of analogs with diverse substituents at key positions (e.g., C4).

Molecular Modeling and Alignment: Generating 3D structures of the compounds and aligning them based on a common scaffold.

Calculating Descriptors: Computing various molecular descriptors related to steric, electronic, and hydrophobic properties.

Model Generation: Using statistical methods to build a regression model that links the descriptors to the observed biological activity (e.g., pIC₅₀).

The resulting model can produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electropositive group is preferred in one region of the binding pocket, while a smaller, electronegative group is favored in another. Such models have proven reliable in predicting the activity of novel ligands with high accuracy. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net This approach can be either ligand-based, using a set of known active molecules, or structure-based, using the 3D structure of the target's binding site.

For the this compound scaffold, a pharmacophore model could be developed to identify key interaction points required for binding to a target like a kinase. A typical pharmacophore model for a quinazoline-based kinase inhibitor might include: nih.gov

A hydrogen bond acceptor feature corresponding to the N1 atom of the quinazoline ring.

A hydrogen bond donor feature from an amine at the C4 position.

One or more hydrophobic/aromatic features representing the quinazoline core and appended aryl rings.

Table 2: Common Pharmacophore Features for Quinazoline-Based Inhibitors

| Feature Type | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | N1 or N3 of the quinazoline ring | Forms H-bond with backbone residues in the hinge region of a kinase. |

| Hydrogen Bond Donor (HBD) | Amine substituent (e.g., at C4) | Forms H-bond with backbone carbonyls in the hinge region. |

| Aromatic Ring (AR) | The quinazoline core itself | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Appended groups (e.g., anilino ring) | Occupies hydrophobic pockets within the binding site. |

Once validated, these computational models serve as powerful predictive tools. They can be used to screen large virtual libraries to identify novel hit compounds or to guide the rational design and optimization of lead compounds based on the this compound scaffold for enhanced biological activity. nih.gov

Q & A

Basic Research Question

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : Confirm substitution patterns via - and -NMR; chlorine atoms induce distinct deshielding in aromatic regions.

- Mass Spectrometry (MS) : Validate molecular weight (MW = 219.06 g/mol) using ESI+ or EI modes .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The chlorine atoms at positions 6 and 8 create electron-deficient aromatic rings, enhancing susceptibility to nucleophilic attack. Key considerations:

- Steric hindrance : Position 8 is sterically congested, favoring substitutions at position 6.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr mechanisms.

- Catalysis : Use Lewis acids (e.g., AlCl) to activate chlorinated sites for amines or thiols.

Mechanistic insights can be derived from analogous studies on 2,4-dichloroquinazoline reactivity .

What strategies mitigate hydrolysis or decomposition of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40–60°C. Under acidic conditions, protonation of the quinazoline ring accelerates hydrolysis; neutral/basic conditions promote slower degradation.

- Temperature control : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent thermal decomposition.

- Stabilizers : Add antioxidants (e.g., BHT) or inert atmospheres (N) to suppress radical-mediated degradation .

How can computational models predict the binding affinity or pharmacokinetic behavior of this compound derivatives?

Advanced Research Question

- Docking simulations : Use AutoDock Vina or Schrödinger to map interactions with target proteins (e.g., kinases).

- QSAR : Correlate substituent electronegativity/clogP with bioactivity data to optimize ADME properties.

- MD simulations : Assess solvation dynamics and conformational stability in lipid bilayers.

Cross-validate predictions with in vitro assays (e.g., plasma protein binding, microsomal stability) .

How should researchers resolve contradictions in reported biological activities of this compound analogs across studies?

Advanced Research Question

- Meta-analysis : Apply random-effects models to pool data while accounting for heterogeneity (I statistic) .

- Sensitivity analysis : Exclude outliers or low-quality studies (e.g., lacking purity validation) .

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) .

What frameworks guide the design of robust experiments to study this compound’s mechanism of action?

Advanced Research Question

- PICO framework : Define P opulation (e.g., enzyme targets), I ntervention (derivative concentration), C omparator (wild-type vs. mutant proteins), O utcome (IC) .

- FINER criteria : Ensure studies are F easible (reagent availability), I nteresting (novel targets), N ovel (unexplored substitution patterns), E thical (animal model justification), R elevant (therapeutic applications) .

What role do isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) play in tracing metabolic pathways of this compound?

Advanced Research Question

- Synthesis of labeled analogs : Introduce at position 2 or at position 1 for MS/MS fragmentation tracking.

- Metabolite identification : Use LC-HRMS to detect hydroxylated or glutathione-conjugated products in hepatocyte incubations.

- Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps .

How can researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

Advanced Research Question

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology.

- QC thresholds : Reject batches with HPLC purity <98% or residual solvent content >0.1% (ICH Q3C guidelines) .

- Stability-indicating assays : Monitor degradation products under ICH-recommended stress conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.